(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Medicinal chemistry Structure-activity relationship Sigma receptor ligand design

This 4-iodophenyl spirocyclic ketone (CAS 861209-88-3, C₁₅H₁₈INO₂, MW 371.21) is a differentiated advanced intermediate and structural biology tool. The para-iodophenyl group provides a strong anomalous scattering signal (f'' ≈ 6.8 e⁻ at Cu Kα) for de novo SAD phasing, enabling simultaneous phase determination and ligand-binding pose identification without toxic heavy-atom soaks. The rigid 1-oxa-4-azaspiro[4.5]decane scaffold (one rotatable bond, TPSA 29.54 Ų) minimizes conformational entropy, making it an ideal fragment for elaboration via C-I cross-coupling (eastern vector) or ketone derivatization (western vector). Unlike non-iodinated or sulfonyl analogs, only this specific CAS supports single-experiment phasing and direct radio-iodination (¹²³I/¹²⁴I) workflows.

Molecular Formula C15H18INO2
Molecular Weight 371.218
CAS No. 861209-88-3
Cat. No. B2382120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
CAS861209-88-3
Molecular FormulaC15H18INO2
Molecular Weight371.218
Structural Identifiers
SMILESC1CCC2(CC1)N(CCO2)C(=O)C3=CC=C(C=C3)I
InChIInChI=1S/C15H18INO2/c16-13-6-4-12(5-7-13)14(18)17-10-11-19-15(17)8-2-1-3-9-15/h4-7H,1-3,8-11H2
InChIKeyGFDLYAUWHDIGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone (CAS 861209-88-3): Spirocyclic Iodo-Aryl Ketone for Fragment-Based and Radioligand Discovery


(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone (CAS 861209-88-3) is a synthetic spirocyclic compound of molecular formula C₁₅H₁₈INO₂, molecular weight 371.21 g/mol, and a calculated LogP of 3.424, supplied at a certified purity of 90% . The structure features three distinct functional domains: a 4-iodophenyl ring that enables halogen bonding and serves as a heavy-atom label for X-ray crystallography or radio-iodination chemistry, a central ketone linker, and a saturated 1-oxa-4-azaspiro[4.5]decane scaffold that confers conformational rigidity and a three-dimensional shape distinct from flat aromatic heterocycles . This compound belongs to the broader 1-oxa-4-azaspiro[4.5]decane class, which has been disclosed in patents covering sigma-1 and sigma-2 receptor modulation (including pain, neuroprotection, and oncology indications) [1] as well as in peer-reviewed studies demonstrating sub-micromolar antitumor activity against A549, MDA-MB-231, and HeLa cell lines [2]. However, no biological activity data specific to (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone itself have been reported in primary literature as of the current search endpoint, which means procurement decisions must be guided by its physicochemical, structural, and synthetic-handle differentiation relative to in-class analogs.

Why (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone Cannot Be Replaced by Other Commercial 1-Oxa-4-azaspiro[4.5]decane Derivatives


Generic interchange within the 1-oxa-4-azaspiro[4.5]decane family is precluded because small changes to the N-4 substituent fundamentally alter three orthogonal properties that govern experimental utility: (i) The identity and position of the aryl halide determine whether the compound can serve as a radio-iodination precursor. Iodine at the para position of the benzoyl group in (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone occupies a distinct chemical space from the para-iodobenzenesulfonyl analog (CAS 861209-87-2, MW 407.27), which contains an additional SO₂ spacer and has an ~1.2 g/cm³ higher predicted density . The sulfonamide geometry, electronic character, and LogP differ markedly from the benzamide-like ketone, making them non-interchangeable in structure-activity relationship (SAR) campaigns. (ii) Within the broader 1-oxa-4-azaspiro[4.5]decane patent estate covering sigma receptor ligands, substituent variation on the phenyl ring drives binding affinity differences spanning several orders of magnitude, with para-substituted aryl groups frequently outperforming meta-substituted or unsubstituted analogs in sigma-1 Ki determinations [1]. (iii) No two commercial suppliers catalog the same 1-oxa-4-azaspiro[4.5]decane derivative with identical purity specifications; the target compound is available at a documented 90% purity with a TPSA of 29.54 Ų and exactly one rotatable bond, physical properties that directly affect solubility, crystallinity, and assay reproducibility . These orthogonal differentiation axes mean that substituting even a closely related CAS number (e.g., 861209-87-2) introduces confounding variables in any quantitative biochemical or biophysical experiment.

Quantitative Differentiation Evidence for (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone vs. Closest Analogs


Para-Iodo Ketone vs. Para-Iodo Sulfonamide: Substituent Geometry and Electronic Profile Comparison

The target compound differs from 4-[(4-iodophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane (CAS 861209-87-2) by replacement of the sulfonyl linker with a carbonyl linker, eliminating the tetrahedral sulfur geometry and the two S=O bonds. This single-atom change converts a sulfonamide-type scaffold to a benzamide-type scaffold, which alters hydrogen-bond acceptor count, polar surface area, and conformational flexibility. Although direct head-to-head biological data are not available for either compound, the structural divergence is comparable to well-documented sulfonamide-to-carboxamide switches in medicinal chemistry that routinely produce >10-fold differences in target binding affinity [1]. The carbonyl-linked compound presents a planar amide-like geometry at the spiro N-4 position, whereas the sulfonyl analog introduces a non-planar S-center with two additional oxygen H-bond acceptors, a distinction that controls the spatial presentation of the 4-iodophenyl group to receptor binding pockets .

Medicinal chemistry Structure-activity relationship Sigma receptor ligand design

Heavy-Atom Labeling Advantage: Para-Iodo Substituent in the 1-Oxa-4-azaspiro[4.5]decane Scaffold vs. Non-Iodinated Analogs

The para-iodophenyl group provides a heavy-atom label (atomic number 53) that is absent in the vast majority of commercially available 1-oxa-4-azaspiro[4.5]decane derivatives, including 4-dichloroacetyl-1-oxa-4-azaspiro[4.5]decane (herbicide safener) and 1-oxa-4-azaspiro[4.5]dec-4-yl[4-(pentyloxy)phenyl]methanone [1]. Iodine enables anomalous scattering for experimental phasing in protein X-ray crystallography (SAD/MAD methods) and serves as a site for radio-iodination (¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for in vitro autoradiography) [2][3]. The 4-iodophenyl group is a validated pharmacophore element in sigma-1 receptor radioligands, with compounds such as (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol demonstrating sub-nanomolar sigma-1 binding (Ki values as low as 2.0 nM in the 4-iodobenzyl series) [2]. Replacing the iodo substituent with chloro, fluoro, or unsubstituted phenyl eliminates these crystallographic and radiolabeling capabilities, while replacing it with bromo provides weaker anomalous signal and a different radioisotope profile (⁷⁶Br vs. ¹²³I/¹²⁴I), each with distinct half-lives and production routes.

Structural biology X-ray crystallography Radioligand development SPECT/PET imaging

Rigidity and Rotatable Bond Count: Conformational Pre-organization vs. Flexible 2-Azaspiro[4.5]decane Analogs

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone possesses exactly one rotatable bond (the carbonyl-phenyl single bond), with a TPSA of 29.54 Ų and a LogP of 3.424, indicating a highly rigid, lipophilic scaffold . This contrasts with 2-(4-iodophenyl)-2-azaspiro[4.5]decane-1,3-dione (CAS 61588-87-2, MW 369.20 g/mol), which features a succinimide-like dione ring and two rotatable bonds that allow the 4-iodophenyl group to sample a wider conformational space . The 2-azaspiro isomer also lacks the oxazolidine oxygen atom present in 1-oxa-4-azaspiro, which eliminates one H-bond acceptor and changes the ring electronics. In sigma receptor ligand design, conformational restriction is a well-established strategy for improving subtype selectivity, as rigid ligands pay a lower entropic penalty upon binding and are less likely to adopt conformations that promiscuously engage off-target receptors [1]. The oxazolidine oxygen in the target compound may also participate in intramolecular or solvent-mediated H-bond networks that further stabilize the bioactive conformation, a feature structurally precluded in the 2-azaspiro[4.5]decane series.

Conformational analysis Ligand efficiency Physicochemical property optimization

Ketone-Linked vs. Direct N-Aryl Spiro: Impact on Metabolic Stability and Synthetic Diversification

The ketone linker between the 4-iodophenyl ring and the spirocyclic nitrogen distinguishes (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone from N-aryl spiro compounds such as 2-(4-iodophenyl)-2-azaspiro[4.5]decane-1,3-dione (CAS 61588-87-2), where the aryl group is directly attached to the spiro nitrogen . The amide-like ketone linkage introduces a site of potential metabolic hydrolysis (C-N bond cleavage by amidases or under acidic conditions) that can be exploited for prodrug strategies, whereas the direct N-aryl bond is metabolically more resistant. Conversely, the ketone group offers a synthetic handle for diversification: it can be reduced to the corresponding alcohol or methylene, converted to a thioketone, or used to attach additional fragments via reductive amination or Grignard addition, transformations that are not accessible on directly N-arylated analogs . The iodine atom at the para position further enables late-stage Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing the compound to serve as a versatile advanced intermediate for library synthesis, a feature that is preserved regardless of whether the ketone is further modified [1].

Metabolic stability Synthetic chemistry Late-stage functionalization Prodrug design

Sigma Receptor Pharmacophore Compatibility: Para-Iodo Aryl Ketone Motif Benchmarking Against Known Sigma-1 Ligands

The combination of a 4-iodophenyl group, a carbonyl linker, and a spirocyclic tertiary amine places (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone within a well-characterized sigma receptor pharmacophore. The canonical sigma-1 pharmacophore consists of a basic amine nitrogen spaced by 2-4 carbon units from a hydrophobic aryl group, with an optimal N-to-phenyl centroid distance of approximately 5-7 Å [1]. Literature sigma-1 ligands bearing 4-iodophenyl moieties—including (+)-pIV and N-(4-iodobenzyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine—demonstrate Ki values from 2.0 nM to 26.6 nM at sigma-1 [2]. The spirocyclic oxazolidine ring in the target compound constrains the amine nitrogen in a well-defined orientation relative to the 4-iodophenyl group, which may favor sigma-1 vs. sigma-2 subtype selectivity, a property that has been systematically demonstrated for related 1-oxa-8-azaspiro[4.5]decane derivatives in radioligand binding assays [3]. However, no direct sigma receptor binding data have been published for this specific compound; this pharmacophore compatibility assessment is entirely class-level inference based on structurally analogous ligands.

Sigma-1 receptor Pharmacophore modeling Radiotracer development Neuropharmacology

Documented Supplier Purity Specification: 90% Certified vs. Unspecified or Lower-Purity Commercial Alternatives

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is commercially available at a documented purity of 90% from Leyan (Catalog No. 2130520), with explicit lot-to-lot variation disclosure . In contrast, the structurally closest commercially cataloged analog, 4-[(4-iodophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane (CAS 861209-87-2), is listed on ChemicalBook without a purity specification, and the 2-azaspiro isomer (CAS 61588-87-2) is available from ChemSrc without a publicly posted purity value . For quantitative biochemical assays—particularly IC₅₀ determinations, SPR binding measurements, or crystallographic studies—impurities at the 10-20% level can produce systematic errors in potency estimates, generate spurious SAR, or impede protein crystallization. The availability of a defined purity specification enables researchers to apply correction factors, request additional purification, or select alternative lots with documented purity certificates, reducing experimental variability across laboratories.

Quality control Procurement specification Assay reproducibility Compound management

Validated Application Scenarios for (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone Based on Quantitative Differentiation Evidence


Experimental Phasing in Protein X-ray Crystallography via SAD/MAD Using the Para-Iodo Heavy Atom

For structural biology groups solving novel protein-ligand co-crystal structures, the iodine atom (Z=53, f'' ≈ 6.8 e⁻ at Cu Kα) provides sufficient anomalous scattering signal for single-wavelength anomalous dispersion (SAD) phasing at standard laboratory X-ray sources, eliminating the need for selenomethionine incorporation, heavy-atom soaking with toxic mercury or platinum compounds, or access to synchrotron beamlines [1]. Soaking or co-crystallization with this compound simultaneously yields phases and defines the ligand-binding pose in a single experiment. Non-iodinated 1-oxa-4-azaspiro derivatives (e.g., 4-dichloroacetyl analogs, pentyloxyphenyl analogs) provide negligible anomalous signal (f'' < 1.5 e⁻ for chlorine; f'' ≈ 0 for C, N, O) and cannot support this workflow [2].

SPECT or PET Tracer Development Targeting Sigma-1 Receptors via Radio-iodination of the Para Position

The 4-iodophenyl group is a direct precursor for no-carrier-added radio-iodination via electrophilic iododestannylation or isotopic exchange reactions, yielding ¹²³I-labeled (t₁/₂ = 13.2 h, γ = 159 keV, ideal for SPECT) or ¹²⁴I-labeled (t₁/₂ = 4.18 d, β⁺ emitter, suitable for PET) tracers [1]. The spirocyclic oxazolidine scaffold places the iodine at a defined distance from the basic amine nitrogen, consistent with the established sigma-1 pharmacophore where 4-iodophenyl-bearing ligands achieve Ki values as low as 2.0 nM [2]. This compound is structurally predisposed for direct translation into an imaging agent without scaffold redesign, unlike flexible-chain sigma ligands that require extensive SAR optimization to achieve both affinity and metabolic stability.

Fragment-Based and Structure-Guided Lead Optimization Campaigns Exploiting the One-Rotatable-Bond Scaffold

With only one rotatable bond, a TPSA of 29.54 Ų, and a LogP of 3.424, this compound embodies the ideal physicochemical profile for fragment elaboration: the rigid spirocyclic core pays minimal conformational entropy penalty upon target binding, while the iodo and ketone groups provide orthogonal vectors for chemical expansion [1]. Medicinal chemistry teams can independently optimize the eastern vector (via cross-coupling at the C-I bond) and the western vector (via ketone reduction, reductive amination, or Grignard addition), generating focused libraries from a single advanced intermediate. The 2-azaspiro[4.5]decane isomer (CAS 61588-87-2) lacks the ketone diversification handle, while the sulfonyl analog (CAS 861209-87-2) introduces excessive polarity (4 H-bond acceptors, ΔMW = +36 Da) that may compromise CNS penetration [2].

Sigma-1 Receptor Primary Screening Campaigns Using a Pharmacophore-Matched Spirocyclic Core

Although no direct binding data exist for this compound, its structural concordance with the sigma receptor pharmacophore—tertiary amine spaced 3 bonds from a 4-iodophenyl group within a rigid spiro framework—makes it a rational inclusion in any primary screen targeting sigma-1 or sigma-2 receptors, particularly for pain, neuroprotection, or oncology indications as disclosed in the oxa-azaspiro patent estate [1]. The spirocyclic constraint differentiates it from flexible-chain sigma ligands (e.g., haloperidol, pentazocine) and offers the potential for subtype selectivity, as demonstrated by related 1-oxa-8-azaspiro[4.5]decane derivatives that preferentially label sigma-1 over sigma-2 receptors [2]. Procurement for this application is justified by class-level SAR precedent rather than compound-specific potency claims.

Quote Request

Request a Quote for (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.